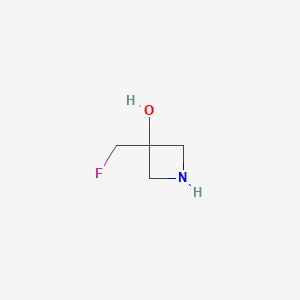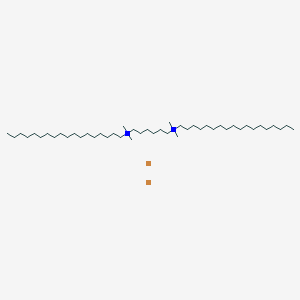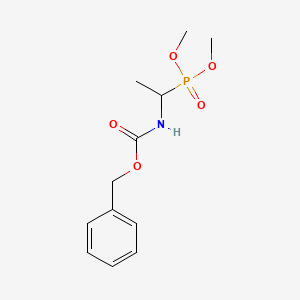
N-Benzyl-3-fluoro-DL-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-fluoro-DL-phenylglycine is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is a derivative of phenylglycine, which is a non-proteinogenic alpha amino acid related to alanine but with a phenyl group in place of the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluoro-DL-phenylglycine can be achieved through various methods. One common approach involves the reductive amination of phenylglyoxylic acid with benzylamine in the presence of a fluorinating agent . Another method includes the use of glyoxal and benzylamine, followed by fluorination . The reaction conditions typically involve the use of solvents such as n-propanol and catalysts like (DHQ)2PHAL or (DHQD)2PHAL to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize high-pressure hydrogenation reactors and metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step. The fluorination step may involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-fluoro-DL-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Production of benzylamines or benzyl alcohols.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
N-Benzyl-3-fluoro-DL-phenylglycine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Benzyl-3-fluoro-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target sites . The benzyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylglycine: The parent compound with a phenyl group instead of the benzyl and fluorine substituents.
3-Fluorophenylglycine: Similar structure but lacks the benzyl group.
N-Benzylphenylglycine: Contains the benzyl group but lacks the fluorine atom.
Uniqueness
N-Benzyl-3-fluoro-DL-phenylglycine is unique due to the combined presence of the benzyl and fluorine groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the benzyl group increases its hydrophobicity and binding affinity .
Propriétés
Formule moléculaire |
C15H14FNO2 |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
2-[N-[(3-fluorophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-4-5-12(9-13)10-17(11-15(18)19)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |
Clé InChI |
PBYDZNSNFUDIMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)


